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. Overall Progression- .
Drug PI3K Trial Context / . Key Supporting
Name Target Cancer Type Response Rate Free Survival Findings
(ORR) (PFS)
Pilaralisib  Pan- Advanced Solid 11.1% (2/18 Median: 1.9 Modest single-
class | Tumors (Phase | patients with months [1] agent activity [2]
(a, B, 9, monotherapy) [1]  Partial Response)
y) [1] [1]
Pilaralisib  Pan- + Paclitaxel & 13.5% (7/52 Median: 3.2 Did not enhance
class | Carboplatin in patients with months [2] chemo activity [2]
(a, B, 9, Solid Tumors Partial Response)
V) [2] (Phase | combo) [2]
[2]
Alpelisib a- + Fulvestrant in Not precisely - Ranked first in
isoform PIK3CA- listed in ORR 6m-PFS (SUCRA
specific mutated, table; significant score: 0.95);
[3] [4] HR+/HER2- PFS benefit vs significantly

Breast Cancer [3]

fulvestrant (HR:

different from
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. Overall Progression- .
Drug PI3K Trial Context / . Key Supporting
Response Rate Free Survival o
Name Target Cancer Type Findings
(ORR) (PFS)
0.65; 95% CI: control (OR: 2.33)
0.50-0.85) [4] [3]
Buparlisib  Pan- + Fulvestrant in Ranked first in - -
class | PIK3CA- ORR (SUCRA
(a, B, 9, mutated, score: 0.94);
y) [3] HR+/HER2- significantly

Breast Cancer [3] different from
control (OR: 2.80)
[3]

Pictilisib Pan- + Fulvestrant in Ranked third in - -
class | PIK3CA- ORR (SUCRA
(a, B, 9, mutated, score: 0.45) [3]
y) [3] HR+/HER2-

Breast Cancer [3]

Taselisib B,v, 6- + Fulvestrant in Ranked fourth in - -
isoform PIK3CA- ORR (SUCRA
specific mutated, score: 0.17) [3]
[3] HR+/HER2-

Breast Cancer [3]

Experimental Protocols for Data Cited

The data in the comparison table comes from well-defined clinical trial protocols. Here are the key

methodological details for the major studies cited.

1. Phase I Trial of Pilaralisib Monotherapy [1]

e Study Design: Phase I, multicenter, open-label, single-arm study.
¢ Primary Endpoints: Maximum Tolerated Dose (MTD) and safety profile.
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¢ Patient Population: 22 patients with advanced, metastatic, or unresectable solid tumors. The
median number of prior systemic therapies was 3.

¢ Dosing: Pilaralisib was administered orally as a tablet formulation at doses ranging from 100 mg to
600 mg once daily in continuous 28-day cycles.

¢ Response Assessment: Tumor response was evaluated using RECIST 1.0 (Response Evaluation
Criteria in Solid Tumors). Efficacy was evaluated in 18 patients.

2. Network Meta-Analysis of PI3K Inhibitors in Breast Cancer [3]

e Study Design: Systematic review and network meta-analysis of randomized controlled trials (RCTSs).

¢ Literature Search: Databases (PubMed, Embase, Cochrane Library) were searched from inception
to June 2020.

¢ Inclusion Criteria: RCTs comparing a PI3K inhibitor plus endocrine therapy versus endocrine
therapy alone in patients with breast cancer, which reported outcomes for the subgroup of patients
with PIK3CA mutations.

e Outcomes: The primary efficacy outcome was the Objective Response Rate (ORR), assessed via
modified RECIST (mRECIST). Secondary outcomes included progression-free survival (PFS).

¢ Analysis: A network meta-analysis was performed to compare different PI3K inhibitors indirectly and
rank them using Surface Under the Cumulative Ranking Curve (SUCRA) values.

PIBK/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway, which is hyperactivated in many cancers

and is the target of drugs like pilaralisib and alpelisib.
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The activity of this pathway is tightly regulated. PTEN, a key tumor suppressor, counteracts PI3K function
by dephosphorylating PIP3 back to PIP2 [4] [5]. Loss of PTEN function, which is common in cancers, leads
to constitutive pathway activation [5] [6]. This pathway is frequently dysregulated in many cancers through

mechanisms including PIK3CA mutations (encoding p110a) and PTEN loss [4] [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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